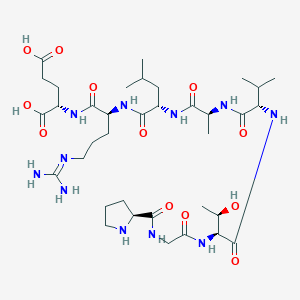
(4-Cyanophenyl)(4-fluorophenyl)borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyanophenyl)(4-fluorophenyl)borinic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of both a cyanophenyl and a fluorophenyl group attached to a borinic acid moiety. The combination of these functional groups imparts distinct chemical reactivity and potential for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyanophenyl)(4-fluorophenyl)borinic acid typically involves the Suzuki–Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acid derivatives to couple aryl halides with boronic acids. The general reaction conditions include:
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: A mixture of water and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically conducted at elevated temperatures (80-100°C)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Cyanophenyl)(4-fluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The borinic acid moiety can be oxidized to boronic acid or borate esters.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of boronic acid derivatives.
Reduction: Conversion to aminophenyl derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
(4-Cyanophenyl)(4-fluorophenyl)borinic acid finds applications in various fields of scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of (4-Cyanophenyl)(4-fluorophenyl)borinic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The borinic acid moiety can form stable complexes with transition metals, facilitating catalytic processes. The cyanophenyl and fluorophenyl groups contribute to the compound’s reactivity and specificity in targeting molecular pathways.
Molecular Targets and Pathways:
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivity.
Biological Interactions: Potential to interact with biological macromolecules, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
(4-Fluorophenyl)boronic acid: Shares the fluorophenyl group but lacks the cyanophenyl group, resulting in different reactivity and applications.
(4-Cyanophenyl)boronic acid: Contains the cyanophenyl group but lacks the fluorophenyl group, leading to distinct chemical properties.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a fluorophenyl or cyanophenyl group, affecting its reactivity and use in different reactions.
Uniqueness: (4-Cyanophenyl)(4-fluorophenyl)borinic acid is unique due to the combination of cyanophenyl and fluorophenyl groups, which impart distinct reactivity and versatility in various applications. This dual functionality makes it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
872495-61-9 |
|---|---|
Formule moléculaire |
C13H9BFNO |
Poids moléculaire |
225.03 g/mol |
Nom IUPAC |
(4-cyanophenyl)-(4-fluorophenyl)borinic acid |
InChI |
InChI=1S/C13H9BFNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8,17H |
Clé InChI |
JQGFTINPQVTSSL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C#N)(C2=CC=C(C=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




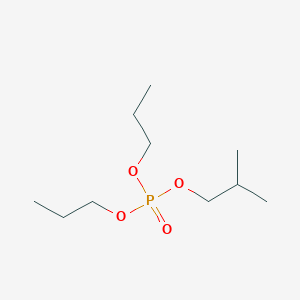
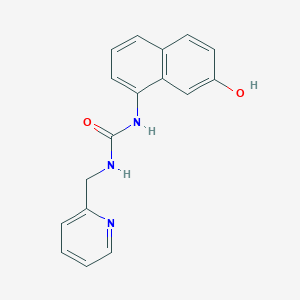
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
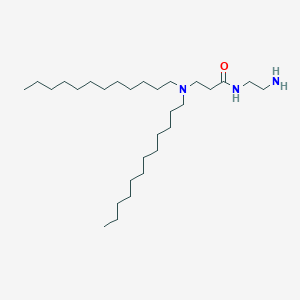
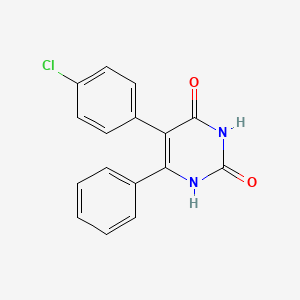

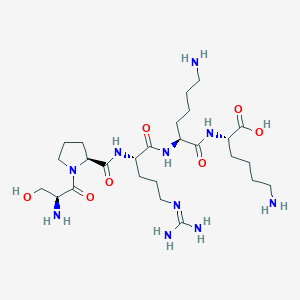
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B12594694.png)
![6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B12594697.png)
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
